molecular formula C34H36O6 B561691 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside CAS No. 57783-81-0

1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside

Cat. No.: B561691
CAS No.: 57783-81-0
M. Wt: 540.656
InChI Key: HYZRJGYIUDQFSY-BWNLSPMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is characterized by the presence of four benzyl groups attached to the galactopyranoside structure. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside can be synthesized through the benzylation of galactose derivatives. The process typically involves the protection of hydroxyl groups followed by benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehydes or acids, while reduction can produce benzyl alcohols .

Scientific Research Applications

1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in the study of carbohydrate-protein interactions and glycosylation processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and glycosylated drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside involves its ability to participate in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at specific sites. This selectivity is crucial in the synthesis of complex molecules and in studying biological processes involving carbohydrates .

Comparison with Similar Compounds

Uniqueness: 1,2,3,6-Tetra-O-benzyl-b-D-galactopyranoside is unique due to its specific benzylation pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31+,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZRJGYIUDQFSY-BWNLSPMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001177466
Record name Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57783-81-0
Record name Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57783-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2,3,6-tris-O-(phenylmethyl)-β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001177466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.